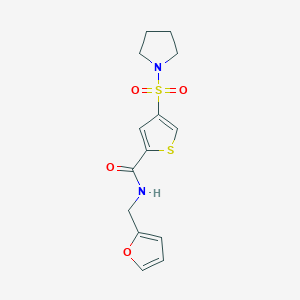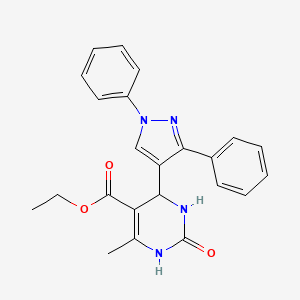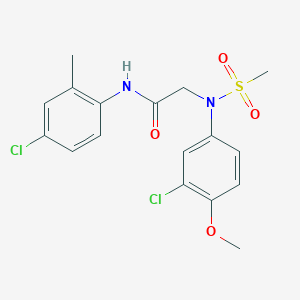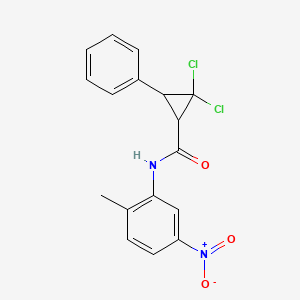![molecular formula C15H14N4O4 B5018169 2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)
2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol is a fluorescent D-glucose analog, also known as 2-NBDG . It is used in cell biology to visualize the uptake of glucose by cells . The fluorescent activity of 2-NBDG is detected by flow cytometry .
Synthesis Analysis
The synthesis of 2-NBDG involves the reaction of D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl), an inexpensive compound .Molecular Structure Analysis
The empirical formula of 2-NBDG is C12H14N4O8 . The molecular weight is 342.26 . The SMILES string representation of the molecule isOCC@HC@@HC@HC@@H[O-])c2nonc12)C=O . Chemical Reactions Analysis
2-NBDG is used as a fluorescent indicator for direct glucose uptake measurement . It is used as a fluorescent deoxyglucose analog to study tumor cells . For in vivo imaging of epileptic activity experiments, 2-NBDG is used as a fluorescent deoxyglucose analog .作用機序
2-NBDG is taken up by a variety of mammalian, plant, and microbial cells . In mammalian cells, one transporter for 2-NBDG is GLUT2 . In bacterial cells, the predominant transporter is the mannose phosphotransferase system . Cells that lack these or other compatible transporters do not take up 2-NBDG . Like glucose, 2-NBDG is transported according to Michaelis–Menten kinetics .
It is a powder form and should be stored at −20°C . The fluorescence excitation and emission maxima are 494 nm and 551 nm in DMSO, respectively .
特性
IUPAC Name |
2-[benzyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-9-8-18(10-11-4-2-1-3-5-11)12-6-7-13(19(21)22)15-14(12)16-23-17-15/h1-7,20H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKKLLSLFQUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5018104.png)

![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5018126.png)



![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)

![5-{[2-(methylthio)phenoxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5018188.png)
![4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)


